molecular formula C12H14O3 B13696822 3-(3,4-Dimethoxyphenyl)cyclobutanone

3-(3,4-Dimethoxyphenyl)cyclobutanone

Cat. No.: B13696822
M. Wt: 206.24 g/mol
InChI Key: AUJYDEFRABCPEK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)cyclobutanone is an organic compound with the molecular formula C12H14O3 It features a cyclobutanone ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclobutanone derivatives involves the use of 1,3-dithiane as a starting material. The process includes the formation of a cyclic ketone through a series of reactions involving n-butyllithium and 1-bromo-3-chloropropane . Another method involves the oxidative degradation of methylenecyclobutane, which can be prepared from pentaerythritol .

Industrial Production Methods

Industrial production of cyclobutanone derivatives often involves large-scale organic synthesis techniques. These methods typically use readily available starting materials and reagents, ensuring cost-effectiveness and scalability. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)cyclobutanone involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)cyclobutanone is unique due to the combination of the cyclobutanone ring and the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)cyclobutan-1-one

InChI

InChI=1S/C12H14O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9H,5-6H2,1-2H3

InChI Key

AUJYDEFRABCPEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C2)OC

Origin of Product

United States

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